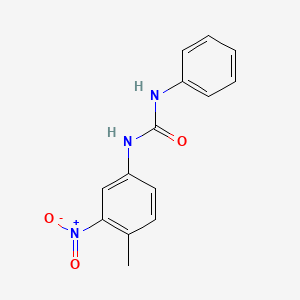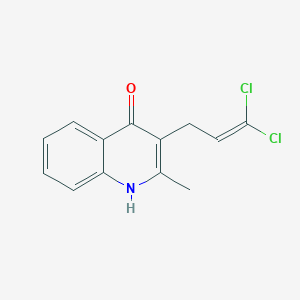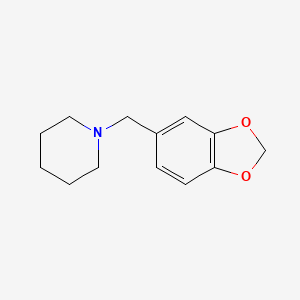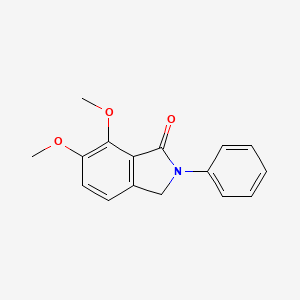
5-bromo-2,3,4-trimethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2,3,4-trimethyl-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an important molecule for studying biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its substrate, which leads to a decrease in enzyme activity.
Biochemical and Physiological Effects
5-bromo-2,3,4-trimethyl-N-phenylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2,3,4-trimethyl-N-phenylbenzamide in lab experiments is its ability to inhibit enzyme activity, which makes it a valuable tool for studying enzyme function. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide. One area of interest is the development of new drugs based on this compound for the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the study of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-bromo-2,3,4-trimethyl-N-phenylbenzamide is a valuable compound for studying enzyme inhibition and has potential applications in various fields of scientific research. Its unique structure and mechanism of action make it an important molecule for the development of new drugs and the study of biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its future applications.
Méthodes De Synthèse
The synthesis of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide involves a multi-step process that includes the reaction of 2,3,4-trimethylbenzoyl chloride with phenylamine to form the intermediate product. The intermediate product is then reacted with bromine to form the final product. This synthesis method has been optimized to produce high yields of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide.
Applications De Recherche Scientifique
5-bromo-2,3,4-trimethyl-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the study of enzyme inhibition. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which makes it a potential drug target for the treatment of diseases such as glaucoma and epilepsy.
Propriétés
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-11(2)14(9-15(17)12(10)3)16(19)18-13-7-5-4-6-8-13/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDBHFPMPUIUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3,4-trimethyl-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)

![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)

![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)



![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)